

1H-Indole-4-carbohydrazide chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indole-4-carbohydrazide**

Cat. No.: **B1438342**

[Get Quote](#)

An In-depth Technical Guide to **1H-Indole-4-carbohydrazide**: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1H-Indole-4-carbohydrazide**, a heterocyclic building block of significant interest to the pharmaceutical and life sciences communities. We will delve into its core chemical structure, validated synthetic methodologies, and its role as a privileged scaffold in the development of novel therapeutic agents. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Core Molecular Profile and Physicochemical Properties

1H-Indole-4-carbohydrazide is an organic compound featuring a bicyclic indole core with a carbohydrazide substituent at the 4-position.^{[1][2]} The indole ring is a ubiquitous motif in biologically active natural products and synthetic drugs, while the carbohydrazide moiety serves as a versatile functional handle for chemical elaboration, particularly in the formation of hydrazones.^{[1][3]}

This unique combination makes it a valuable intermediate for synthesizing a wide array of bioactive molecules with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.^[1]

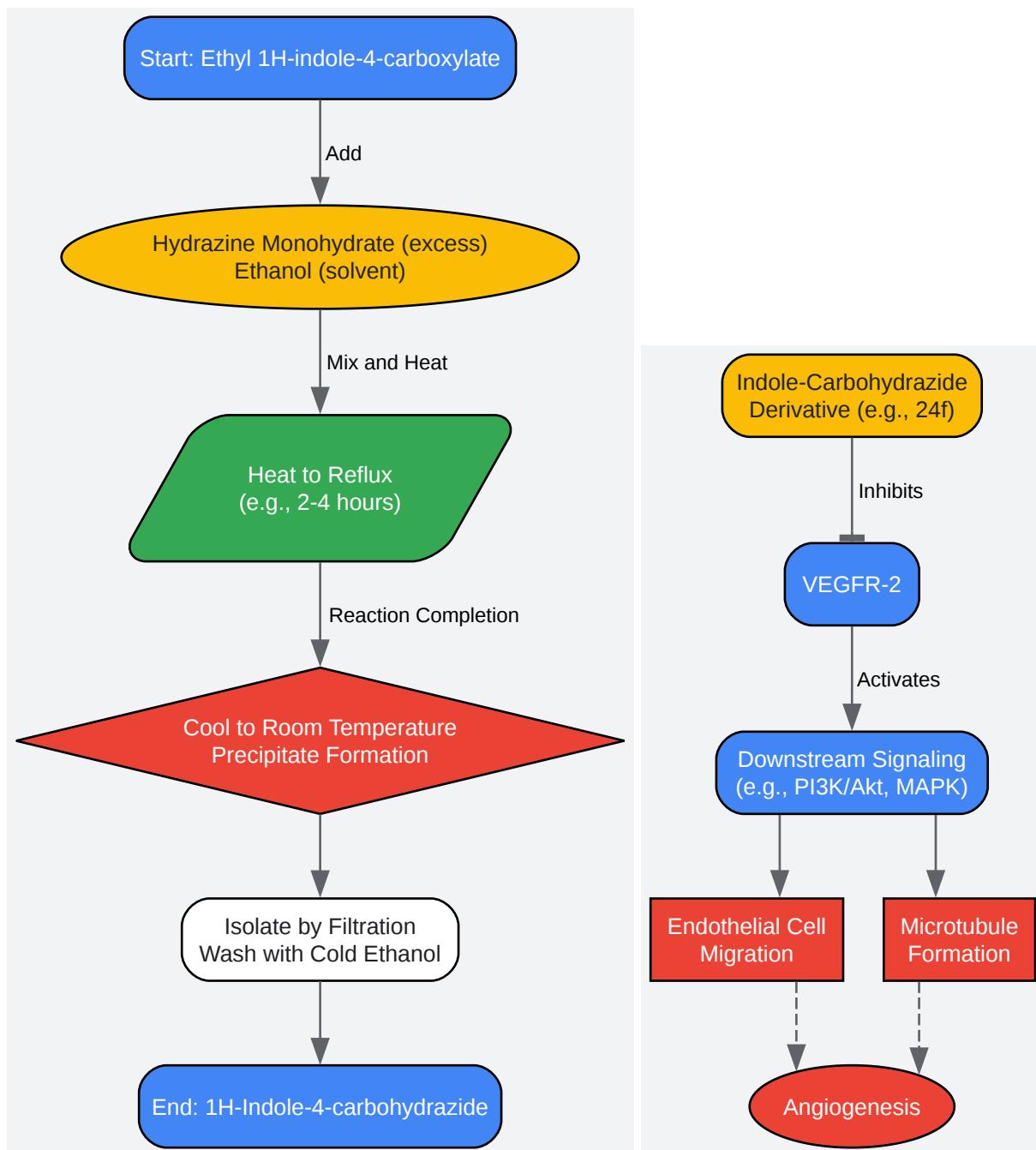
Table 1: Physicochemical Properties of **1H-Indole-4-carbohydrazide**

Property	Value	Source(s)
CAS Number	885272-22-0	[1][4][5]
Molecular Formula	C ₉ H ₉ N ₃ O	[1][6]
Molecular Weight	175.19 g/mol	[1][4]
Appearance	Off-white to pale yellow solid	[1]
Melting Point	~178-182 °C	[2]
Solubility	Soluble in organic solvents (ethanol, chloroform, dichloromethane)	[2]
Storage	Store at 0-8 °C	[1]

Chemical Structure and Functional Group Analysis

The structure of **1H-Indole-4-carbohydrazide** is foundational to its chemical reactivity and biological activity. The indole nucleus provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrogen bonding. The carbohydrazide group (-CONHNH₂) is a potent nucleophile and a hydrogen bond donor/acceptor, critical for both synthetic transformations and receptor binding.

Caption: Chemical structure of **1H-Indole-4-carbohydrazide**.


Synthesis and Characterization

Synthetic Pathway: Hydrazinolysis of Indole Esters

The most direct and widely adopted method for synthesizing indole carbohydrazides is the nucleophilic acyl substitution of a corresponding indole-carboxylate ester with hydrazine.[7][8] This reaction, known as hydrazinolysis, is efficient and proceeds under relatively mild conditions.

Causality of Experimental Choices:

- Starting Material: Ethyl or methyl 1H-indole-4-carboxylate is chosen due to its commercial availability and the good leaving group nature of the ethoxide or methoxide ion.
- Reagent: Hydrazine monohydrate is used in large excess to serve as both the nucleophile and often as part of the solvent system, driving the reaction equilibrium towards product formation.
- Solvent: A protic solvent like ethanol is typically used to solubilize the starting ester and facilitate the proton transfer steps in the reaction mechanism.^[7]
- Temperature: The reaction is heated to reflux to provide the necessary activation energy for the nucleophilic attack and subsequent elimination, ensuring a reasonable reaction rate.^[7]
- Workup: The product is isolated by cooling the reaction mixture, which causes the less soluble carbohydrazide to precipitate. This provides a simple and effective initial purification step.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China 1H-indole-4-carbohydrazide- China Supplier [toocle.com]
- 5. eMolecules 1H-Indole-4-Carboxylic Acid Hydrazide | 885272-22-0 | 1G, Quantity: | Fisher Scientific [fishersci.com]
- 6. PubChemLite - 1h-indole-4-carbohydrazide (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1H-Indole-4-carbohydrazide chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438342#1h-indole-4-carbohydrazide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com